1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a fluorine atom attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-bromo-2-methylphenyl derivatives with fluoroethanamine under controlled conditions. One common method includes the use of nucleophilic substitution reactions where the bromine atom is replaced by a fluorine atom in the presence of a suitable fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium fluoride (NaF) and tetrabutylammonium fluoride (TBAF) are employed for fluorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone: Contains a trifluoroethanone group instead of a fluoroethanamine group.
4-Bromo-2-methylphenyl isocyanate: Features an isocyanate group instead of an amine group.
Uniqueness: 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various chemical and biological systems.
Properties
Molecular Formula |
C9H11BrFN |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
CKVYAWKJBYEMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CF)N |
Origin of Product |
United States |
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